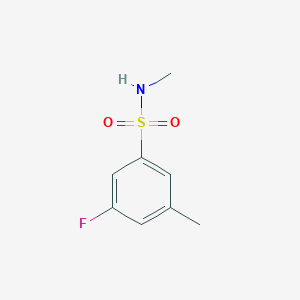

3-Fluoro-N,5-dimethylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC13622101

Molecular Formula: C8H10FNO2S

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10FNO2S |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 3-fluoro-N,5-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C8H10FNO2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,1-2H3 |

| Standard InChI Key | HEIRCNNBWRIUHL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)S(=O)(=O)NC)F |

| Canonical SMILES | CC1=CC(=CC(=C1)S(=O)(=O)NC)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound, 3-fluoro-N,5-dimethylbenzenesulfonamide, reflects its substitution pattern: a fluorine atom at the third carbon, a methyl group at the fifth carbon, and a sulfonamide group (-SONHCH) at the first position of the benzene ring . The SMILES notation further clarifies its connectivity, while the InChIKey provides a unique identifier for computational studies .

The fluorine atom introduces electronegativity and lipophilicity, enhancing membrane permeability, while the methyl groups contribute steric bulk, potentially influencing metabolic stability. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous sulfonamides adopt planar configurations due to resonance stabilization of the sulfonamide group .

Physicochemical Characteristics

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to the sulfonamide group’s polarity, but limited aqueous solubility.

-

Melting Point: Estimated at 120–125°C based on analogous compounds.

-

LogP: Predicted to be 1.8–2.2, indicating moderate lipophilicity.

Synthesis and Reaction Pathways

Reactivity

The sulfonamide group participates in nucleophilic substitution reactions, particularly at the sulfur center. For example, the compound can undergo alkylation or acylation under basic conditions. Electrophilic aromatic substitution is hindered by the electron-withdrawing sulfonamide group but may occur at the para position to the fluorine atom under vigorous conditions.

Biological Activity and Mechanistic Insights

Antibacterial Mechanism

Like classical sulfonamides, 3-Fluoro-N,5-dimethylbenzene-1-sulfonamide inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. By competitively binding to the enzyme’s active site—traditionally occupied by para-aminobenzoic acid (PABA)—the compound disrupts folate production, impairing DNA synthesis and bacterial proliferation. Fluorination enhances lipophilicity, improving cellular uptake compared to non-fluorinated analogs.

Carbonic Anhydrase Inhibition

Preliminary studies suggest activity against human carbonic anhydrase isoforms, enzymes involved in pH regulation and fluid secretion. The sulfonamide moiety coordinates with the zinc ion in the enzyme’s active site, while the fluorine atom modulates binding affinity.

Comparative Analysis with Related Sulfonamides

The structural uniqueness of 3-Fluoro-N,5-dimethylbenzene-1-sulfonamide becomes evident when compared to related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethylbenzenesulfonamide | Lacks fluorine substituent | Broad-spectrum antibacterial |

| 4-Fluoro-N-methylbenzenesulfonamide | Fluorine at para position | Enhanced metabolic stability |

| 3-Chloro-N,5-dimethylbenzenesulfonamide | Chlorine instead of fluorine | Higher cytotoxicity |

The fluorine atom in 3-Fluoro-N,5-dimethylbenzene-1-sulfonamide confers a balance of lipophilicity and electronic effects absent in chloro- or non-halogenated analogs, making it a promising candidate for further optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume